molecular formula C21H12Br2N2O3 B15021122 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15021122
M. Wt: 500.1 g/mol
InChI Key: APRZIUVHMWMXOT-UHFFFAOYSA-N
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Description

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes brominated benzodioxole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The initial step often includes the bromination of benzodioxole and benzoxazole precursors. Subsequent steps involve the formation of the imine linkage through condensation reactions under controlled conditions, such as the use of dehydrating agents and specific temperature settings.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    Carbonyl Compounds: Compounds containing the carbonyl group, which undergo similar reactions.

Uniqueness

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of brominated benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H12Br2N2O3

Molecular Weight

500.1 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H12Br2N2O3/c22-14-3-1-12(2-4-14)21-25-17-8-15(5-6-18(17)28-21)24-10-13-7-19-20(9-16(13)23)27-11-26-19/h1-10H,11H2

InChI Key

APRZIUVHMWMXOT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

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